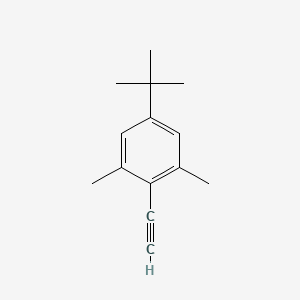

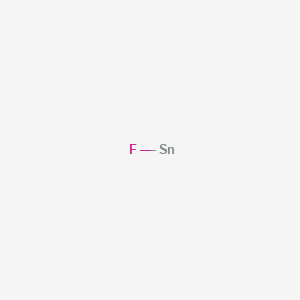

Fluorine tin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fluorine tin compounds, primarily tin(II) fluoride and tin(IV) fluoride, are significant in various scientific and industrial applications. Tin(II) fluoride, also known as stannous fluoride, is a colorless solid used extensively in dental care products. Tin(IV) fluoride, on the other hand, is a colorless solid with high melting points, used in different chemical reactions and industrial processes.

Synthetic Routes and Reaction Conditions:

- This compound is typically synthesized by reacting tin with hydrofluoric acid. The reaction is carried out under controlled conditions to ensure the purity of the product:

Tin(II) Fluoride (SnF₂): Sn+2HF→SnF2+H2

Tin(IV) fluoride can be prepared by reacting tin with fluorine gas or by reacting tin(IV) chloride with hydrogen fluoride:Tin(IV) Fluoride (SnF₄): Sn+2F2→SnF4

SnCl4+4HF→SnF4+4HCl

Industrial Production Methods:

Tin(II) Fluoride: Industrially, tin(II) fluoride is produced by dissolving tin in hydrofluoric acid, followed by crystallization to obtain the pure compound.

Tin(IV) Fluoride: The industrial production of tin(IV) fluoride involves the direct fluorination of tin metal or the reaction of tin(IV) chloride with hydrogen fluoride.

Types of Reactions:

Oxidation and Reduction: Tin(II) fluoride can be oxidized to tin(IV) fluoride. Conversely, tin(IV) fluoride can be reduced to tin(II) fluoride under specific conditions.

Substitution Reactions: Tin fluorides can undergo substitution reactions with other halides or organic compounds.

Common Reagents and Conditions:

Oxidizing Agents: Fluorine gas or other strong oxidizing agents can convert tin(II) fluoride to tin(IV) fluoride.

Reducing Agents: Hydrogen or other reducing agents can reduce tin(IV) fluoride to tin(II) fluoride.

Major Products Formed:

From Oxidation: Tin(IV) fluoride.

From Reduction: Tin(II) fluoride.

From Substitution: Various organotin fluorides or mixed halides.

Chemistry:

Catalysis: Tin fluorides are used as catalysts in organic synthesis and polymerization reactions.

Analytical Chemistry: Tin(II) fluoride is used in the preparation of fluoride ion-selective electrodes.

Biology and Medicine:

Dental Care: Tin(II) fluoride is a key ingredient in toothpaste and mouthwashes for preventing dental caries and reducing gingivitis.

Antimicrobial Properties: Tin fluorides exhibit antimicrobial properties, making them useful in various medical applications.

Industry:

Glass and Ceramics: Tin fluorides are used in the production of specialty glasses and ceramics.

Electronics: Tin(IV) fluoride is used in the manufacture of certain electronic components.

Tin(II) Fluoride in Dental Care:

Mechanism: Tin(II) fluoride helps convert the calcium mineral apatite in teeth into fluorapatite, which is more resistant to acid attacks from bacteria.

Molecular Targets: The primary targets are the enamel and dentin of the teeth, where it promotes remineralization and inhibits demineralization.

Tin(IV) Fluoride in Catalysis:

Mechanism: Tin(IV) fluoride acts as a Lewis acid, facilitating various organic reactions by accepting electron pairs from reactants.

Pathways: It participates in catalytic cycles, enhancing reaction rates and selectivity.

類似化合物との比較

Sodium Fluoride (NaF): Commonly used in dental care, but less effective than tin(II) fluoride in some applications.

Tin(II) Chloride (SnCl₂): Used in similar applications but lacks the fluoride ion’s benefits.

Lead(II) Fluoride (PbF₂): Similar in structure but toxic and less commonly used.

Uniqueness of Tin Fluorides:

Dental Efficacy: Tin(II) fluoride is more effective in reducing dental caries and gingivitis compared to sodium fluoride.

Catalytic Properties: Tin(IV) fluoride’s strong Lewis acid character makes it unique in catalysis compared to other tin halides.

特性

分子式 |

FSn |

|---|---|

分子量 |

137.71 g/mol |

IUPAC名 |

fluorotin |

InChI |

InChI=1S/FH.Sn/h1H;/q;+1/p-1 |

InChIキー |

ZULTVNRFZRQYKL-UHFFFAOYSA-M |

正規SMILES |

F[Sn] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1E)-1-[(2-hydroxyphenyl)methylidene]-3-[(E)-(2-hydroxyphenyl)methylideneamino]urea](/img/structure/B14325875.png)

![3-Buten-1-amine, 3-[(trimethylsilyl)methyl]-](/img/structure/B14325886.png)

![Carbamic acid, [2-(1-hexynyl)phenyl]-, ethyl ester](/img/structure/B14325904.png)